(R,R)-(-)-1,2-Cyclododecanediol

説明

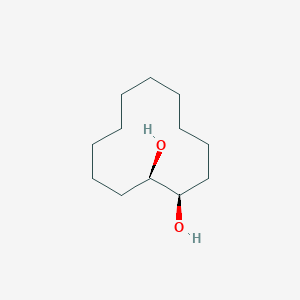

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,2R)-cyclododecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMFVYJFVXTJCJ-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(C(CCCC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCCC[C@H]([C@@H](CCCC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R,r 1,2 Cyclododecanediol

Strategies for Diastereoselective Access to 1,2-Cyclododecanediol Systems

Achieving the correct relative stereochemistry (diastereoselectivity) is the foundational step in synthesizing the target molecule. This typically involves the conversion of cyclododecene into 1,2-cyclododecanediol, where the two hydroxyl groups are introduced across the double bond.

Vicinal dihydroxylation is a powerful method for converting alkenes into 1,2-diols, also known as glycols. libretexts.orgwikipedia.org The stereochemical outcome of this reaction—whether it results in syn- or anti-addition of the hydroxyl groups—is determined by the chosen reagents and reaction pathway.

The use of osmium tetroxide (OsO₄) is a reliable method for the syn-dihydroxylation of alkenes, meaning both hydroxyl groups are added to the same face of the double bond. libretexts.orglibretexts.org This reaction proceeds through a cyclic osmate ester intermediate, which, upon cleavage, yields the cis-diol. libretexts.org

Given the expense and toxicity of osmium tetroxide, catalytic versions of this reaction have been developed. wikipedia.orglibretexts.org In these protocols, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant to regenerate the osmium catalyst in situ. The Upjohn dihydroxylation, for example, employs N-Methylmorpholine N-oxide (NMO) as the co-oxidant. wikipedia.org For achieving high enantioselectivity, the Sharpless asymmetric dihydroxylation is the premier method. This system uses a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD) alkaloids, to direct the osmylation to one face of the alkene, producing one enantiomer of the diol in excess. wikipedia.org

| Protocol | Reagent System | Stereochemical Outcome | Key Feature |

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO (stoichiometric) | syn-dihydroxylation (racemic) | Use of a co-oxidant reduces the amount of toxic OsO₄ required. wikipedia.org |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, K₃[Fe(CN)₆], Chiral Ligand (e.g., (DHQ)₂-PHAL) | Enantioselective syn-dihydroxylation | The chiral ligand controls the facial selectivity of the dihydroxylation, leading to high enantiomeric excess. wikipedia.org |

While not a method for synthesizing diols, oxidative glycol cleavage is a characteristic reaction of 1,2-diols that breaks the carbon-carbon bond between the hydroxyl-bearing carbons. wikipedia.org This transformation is often used for structural analysis or to convert diols into aldehydes and ketones. libretexts.orglibretexts.org Common reagents for this purpose include periodic acid (HIO₄) in the Malaprade reaction and lead tetraacetate (Pb(OAc)₄) in the Criegee oxidation. wikipedia.org Warm, concentrated potassium permanganate (KMnO₄) can also cleave the glycol bond after the initial dihydroxylation. wikipedia.org The products of the cleavage depend on the substitution pattern of the original diol. wikipedia.org

The pinacol coupling reaction is a reductive coupling of two carbonyl compounds to form a 1,2-diol. nih.govrsc.org This reaction can be performed in an intramolecular fashion to form cyclic diols. The synthesis of 1,2-cyclododecanediol via this method would typically start with a 1,12-dodecanedial. Low-valent titanium reagents, generated from precursors like TiCl₃ or TiCl₄ with a reducing agent (e.g., Zn, Mn), are highly effective for promoting this transformation. researchgate.netorganic-chemistry.orgarkat-usa.org

The diastereoselectivity of the pinacol coupling can be influenced by the nature of the titanium reagent, solvent, and reaction conditions. researchgate.net While often producing a mixture of diastereomers, certain catalytic systems, including those using Cp₂TiCl₂ in photoredox reactions, have been shown to afford high diastereoselectivity. nih.govrsc.org Enantioselective variants have also been developed using chiral titanium complexes. nih.gov

Asymmetric hydrogenation is a key technique for the enantioselective reduction of unsaturated compounds like alkenes, ketones, and imines to create chiral molecules. ajchem-b.comrsc.org This method relies on chiral metal catalysts, often based on rhodium, ruthenium, or iridium, to deliver hydrogen to one face of the substrate preferentially. ajchem-b.comrsc.org

In the context of synthesizing chiral cyclododecane (B45066) derivatives, this pathway could involve the asymmetric hydrogenation of a precursor such as 1,2-cyclododecanedione or cyclododecene oxide. For instance, the hydrogenation of a diene derivative of a cyclododecane precursor has been shown to form two chiral centers simultaneously with high selectivity. nih.gov The choice of catalyst and substrate is critical, as the inherent structure of the substrate can influence the stereochemical outcome of the catalyst-controlled reaction. nih.gov

| Catalyst Type | Substrate Type | Product | Significance |

| Chiral Ru/diamine complexes | Heteroaromatic compounds | Chiral saturated heterocycles | Achieves high yields and enantiomeric excess (up to 99%). ajchem-b.com |

| Chiral N-heterocyclic carbene catalysts | Dienes | Deoxypolyketide fragments | Can create multiple stereocenters in a single step with high diastereoselectivity. nih.gov |

| Bisphosphine-rhodium catalysts | Unsaturated morpholines | 2-substituted chiral morpholines | Provides quantitative yields and excellent enantioselectivities (up to 99% ee). rsc.org |

Stereocontrolled Vicinal Dihydroxylation of Cyclododecene

Enantioselective Synthesis via Chiral Auxiliary Control

An alternative to using chiral catalysts is the chiral auxiliary approach. scielo.org.mx In this strategy, a non-chiral starting material is covalently attached to a chiral molecule, known as a chiral auxiliary. scielo.org.mx This auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to others. scielo.org.mxresearchgate.net After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. scielo.org.mx

For the synthesis of (R,R)-(-)-1,2-Cyclododecanediol, a prochiral cyclododecene derivative could be attached to an auxiliary. A subsequent diastereoselective dihydroxylation reaction would be controlled by the steric and electronic properties of the auxiliary. Evans' chiral oxazolidinones are a well-known class of auxiliaries that have been successfully used in a wide range of asymmetric transformations, including the synthesis of natural products. researchgate.net

Integration of Established Chiral Auxiliaries in Synthetic Sequences

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of one or more reactions. wikipedia.org This strategy allows for the creation of a desired stereocenter in a predictable manner. Once the stereochemistry is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com The use of chiral auxiliaries is a powerful method for asymmetric synthesis, offering high levels of stereoselectivity and reliability. researchgate.net

In the context of synthesizing this compound, a prochiral starting material, such as a cyclododecene derivative, would be covalently bonded to a chiral auxiliary. This creates a new, chiral molecule whose stereocenter influences subsequent transformations. For instance, an α,β-unsaturated ketone derived from cyclododecanone could be reacted with a chiral auxiliary, like an Evans oxazolidinone, to form a chiral enolate. researchgate.netresearchgate.net Subsequent reactions, such as alkylation or hydroxylation, are then directed by the steric and electronic properties of the auxiliary.

The most effective chiral auxiliaries are those that are readily available from inexpensive, natural sources, can be easily attached and removed under mild conditions, and provide a strong bias for facial selectivity in reactions. researchgate.net A variety of auxiliaries have been developed and successfully employed in numerous syntheses of natural products and other complex molecules. researchgate.net

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Applications | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, alkylations, acylations | High diastereoselectivity, well-defined transition states |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, alkylations, conjugate additions | Rigid bicyclic structure provides excellent steric shielding |

| SAMP/RAMP Hydrazines | Asymmetric alkylation of ketones and aldehydes | Forms chiral hydrazones, reliable for creating α-chiral carbonyls |

| 8-Phenylmenthol | Ene reactions, conjugate additions | Derived from menthol, effective in controlling stereochemistry |

Diastereoselection in Auxiliary-Mediated Transformations

Diastereoselection is the preferential formation of one diastereomer over another in a chemical reaction. When a chiral auxiliary is attached to a prochiral substrate, it creates a diastereomeric intermediate. The inherent chirality of the auxiliary creates a sterically and electronically biased environment, forcing subsequent reactions to occur from a specific direction. researchgate.net

For example, in an auxiliary-controlled aldol reaction, the enolate formed from the substrate-auxiliary adduct will adopt a specific conformation to minimize steric strain. This conformation exposes one face of the enolate to attack by an electrophile (e.g., an aldehyde) while shielding the other face. researchgate.net This directional control leads to the formation of a new stereocenter with a predictable configuration relative to the stereocenter of the auxiliary, resulting in a high diastereomeric excess (d.e.). Light-driven [2+2] cycloadditions have also demonstrated the ability to achieve exceptional and tunable diastereoselectivity by employing catalyst systems that induce self-assembly of substrate molecules. nih.gov Similarly, cascade reactions, such as the Michael/Henry reaction, can be catalyzed by chiral species to produce products with high diastereoselectivity. researchgate.net

The success of this strategy hinges on the ability of the auxiliary to exert powerful stereocontrol, often leading to diastereomeric ratios exceeding 99:1. After the key bond-forming step, the auxiliary is cleaved, releasing the desired chiral product, now enriched in one enantiomer.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pageplace.de These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals to enhance sustainability.

Design for Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. taylorandfrancis.comjocpr.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

A reaction with high atom economy is one that maximizes the incorporation of starting materials into the product, thereby minimizing waste. scranton.edu Addition reactions, such as catalytic hydrogenations and some cycloadditions, are inherently atom-economical as they incorporate all reactant atoms into the product, leading to 100% atom economy. scranton.edunih.gov In contrast, substitution and elimination reactions often generate stoichiometric byproducts, resulting in lower atom economy.

Designing a synthesis for this compound with high atom economy would involve prioritizing addition-type reactions and catalytic methods over those that use stoichiometric reagents that are not incorporated into the final product. For instance, a catalytic asymmetric dihydroxylation of cyclododecene would be far more atom-economical than a multi-step process involving stoichiometric oxidants and the use of protecting groups.

Table 2: Hypothetical Atom Economy Comparison for Diol Synthesis

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy (Approx.) |

|---|---|---|---|---|

| Catalytic Dihydroxylation | Alkene, H₂O₂ (in catalytic system) | Diol | H₂O | High (~90%) |

| Stoichiometric Oxidation | Alkene, KMnO₄, base | Diol | MnO₂, salts | Low (~40%) |

Sustainable Solvent Systems and Catalytic Approaches

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov Sustainable solvent systems aim to replace hazardous volatile organic compounds (VOCs) with greener alternatives. These include water, supercritical fluids (like CO₂), and bio-based solvents. rsc.orgsemanticscholar.org Water is particularly attractive as a solvent due to its non-toxicity, availability, and non-flammability. semanticscholar.org

Catalytic approaches are another cornerstone of green chemistry. Catalysts increase reaction rates without being consumed, allowing for the use of smaller quantities and often enabling reactions to proceed under milder conditions. Biocatalysis, the use of enzymes to catalyze reactions, is a particularly powerful green technology. researchgate.net Enzymes operate in aqueous environments under ambient temperature and pressure and can exhibit extremely high levels of stereoselectivity, making them ideal for chiral syntheses. pageplace.de For the synthesis of this compound, a lipase or dehydrogenase enzyme could potentially be used for a kinetic resolution or an asymmetric reduction of a ketone precursor.

Mechanistic Insights into Stereochemical Control and Reaction Pathways

Transition State Analysis in Diastereoselective Reactions

In diastereoselective reactions where (R,R)-(-)-1,2-Cyclododecanediol or its derivatives act as chiral auxiliaries or ligands, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. Computational modeling is a powerful tool for analyzing these transition states and understanding the origins of stereoselectivity. pnas.org The analysis involves identifying the lowest energy pathways for the formation of each possible stereoisomer. pnas.org

For reactions involving chiral diols as catalysts, such as in the enantioselective Diels-Alder reaction, the diol can activate the dienophile through hydrogen bonding. nih.gov The geometry of the diol-dienophile complex in the transition state dictates the facial selectivity of the diene attack. The large and conformationally flexible cyclododecane (B45066) ring of this compound would create a unique chiral environment around a coordinated substrate. The steric bulk of the cyclododecane backbone would play a crucial role in shielding one face of the reactive species, forcing the incoming reagent to attack from the less hindered face. The analysis of these transition states would involve considering the intricate balance of steric repulsions and attractive interactions, such as hydrogen bonding, within the transition state assembly.

Stereoinduction Mechanisms and Factors Governing Enantioselectivity

The mechanism of stereoinduction by chiral diols often involves the formation of a transient chiral complex with one of the reactants. nih.govmdpi.com In the case of this compound, the two hydroxyl groups can coordinate to a metal center or a Lewis acidic reagent, creating a chiral pocket. The enantioselectivity of the reaction is then governed by the difference in activation energies for the reaction pathways leading to the two enantiomeric products.

Several factors contribute to the level of enantioselectivity:

The nature of the chiral diol: The bite angle and the steric hindrance provided by the chiral backbone are critical. The large cyclododecane ring of this compound would create a significantly different steric environment compared to more rigid diols like TADDOL or BINOL.

The metal or Lewis acid: The coordination geometry and the electronic properties of the metal or Lewis acid influence the structure of the catalytic complex and its interaction with the substrate. nih.gov

The reaction conditions: Temperature, solvent, and the presence of additives can affect the conformational equilibrium of the catalyst-substrate complex and, therefore, the enantioselectivity. nih.gov

For instance, in enantioselective catalysis, chiral ligands create a specific three-dimensional environment that favors the formation of one enantiomer over the other. rsc.orgucsb.edu The effectiveness of this compound as a chiral ligand would depend on its ability to create a well-defined and rigid chiral pocket around the metal center, despite the inherent flexibility of the 12-membered ring.

Detailed Reaction Mechanism Elucidation in Catalytic Processes

Elucidating the detailed reaction mechanism of a catalytic process involving this compound requires a combination of experimental and computational techniques. A key aspect is the characterization of the active catalytic species and any intermediates in the catalytic cycle.

A typical catalytic cycle involves:

Catalyst Activation: The precatalyst, often a complex of a metal and the chiral diol ligand, is activated to form the active catalyst.

Substrate Coordination: The substrate binds to the chiral catalyst, forming a catalyst-substrate complex. The conformation of the cyclododecane ring and the orientation of the diol's hydroxyl groups will dictate how the substrate is held in the chiral environment.

Stereoselective Transformation: The key bond-forming or bond-breaking step occurs within the chiral complex, leading to the preferential formation of one enantiomer. Transition state modeling is crucial for understanding this step. youtube.com

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, which is then ready to start a new cycle.

While specific mechanistic studies on catalysts derived from this compound are not widely reported, the general principles of asymmetric catalysis with chiral diols provide a framework for understanding their potential reaction pathways. nih.govmdpi.com For example, in a metal-catalyzed reaction, the diol would likely form a chelate with the metal, and the large, flexible cyclododecane ring would create a distinct steric environment influencing substrate approach and subsequent reaction stereochemistry. The flexibility of the ring could also allow for dynamic behavior of the catalyst, which might be beneficial or detrimental to enantioselectivity depending on the specific reaction.

Computational Chemistry Approaches to R,r 1,2 Cyclododecanediol Research

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to determining the electronic structure and energetics of molecules. northwestern.eduarxiv.org These methods, particularly ab initio calculations, solve the electronic Schrödinger equation to provide detailed information about a molecule's properties without reliance on empirical data. northwestern.edunist.gov

For (R,R)-(-)-1,2-Cyclododecanediol, these calculations can elucidate its three-dimensional structure, the distribution of electron density, and the energies of its molecular orbitals (e.g., HOMO and LUMO). Understanding the electronic properties is crucial as it governs the molecule's reactivity and its interactions with other chemical species. Furthermore, due to the flexibility of the twelve-membered ring, the diol can exist in various conformations. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable, low-energy structures that are likely to be present under reaction conditions. This conformational analysis is a critical first step in understanding how the diol will behave in a chemical reaction. ubbcluj.ro

| Conformer | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Conformer A (Lowest Energy) | B3LYP/6-31G(d) | -621.1250 | 0.00 | 2.15 |

| Conformer B | B3LYP/6-31G(d) | -621.1228 | 1.38 | 2.89 |

| Conformer C | B3LYP/6-31G(d) | -621.1205 | 2.82 | 1.76 |

Density Functional Theory (DFT) for Mechanistic Probing and Transition State Characterization

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.govsemanticscholar.org This makes it particularly well-suited for studying complex reaction mechanisms involving molecules like this compound, especially when it is used as a chiral ligand or auxiliary in asymmetric catalysis. nih.gov

| Species | Description | Calculated Free Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | Substrate + Catalyst Complex | -750.5 | 0.0 |

| TS1 | Transition State | -730.2 | +20.3 |

| Intermediate | Intermediate Species | -745.1 | +5.4 |

| Products | Product + Catalyst Complex | -760.8 | -10.3 |

Rational Design of Chiral Ligands and Auxiliaries through Computational Methods

The rational, computer-aided design of chiral ligands and auxiliaries is a key application of computational chemistry that aims to accelerate the discovery of new catalysts for asymmetric synthesis. nih.govpatsnap.com this compound provides a robust chiral scaffold that can be systematically modified in silico to create libraries of potential ligands or auxiliaries. nih.gov

The design process typically begins with the known three-dimensional structure of the diol. Computational software is then used to introduce various functional groups to the diol backbone, creating a diverse set of virtual derivatives. openmedicinalchemistryjournal.comnih.gov These virtual molecules can then be screened for their potential to induce high stereoselectivity in a target reaction. Methodologies like molecular docking can be used to predict how a ligand derived from the diol will bind to a metal center and how the resulting catalyst complex will interact with the reaction substrates. openmedicinalchemistryjournal.com This screening process helps identify the most promising candidates for laboratory synthesis, thereby streamlining the development process and avoiding the costly and time-consuming synthesis of ineffective compounds. chiralpedia.comnih.gov

Prediction and Validation of Stereochemical Outcomes

One of the most significant contributions of computational chemistry to asymmetric synthesis is its ability to predict and rationalize the stereochemical outcome of a reaction. acs.orgnih.gov When a chiral ligand or auxiliary derived from this compound is used in a reaction, it creates a chiral environment that favors the formation of one enantiomer or diastereomer over the other.

The origin of this selectivity lies in the transition states leading to the different stereoisomeric products. These transition states are diastereomeric and therefore have different energies. escholarship.org By using DFT, chemists can build computational models of the competing transition states and calculate their relative free energies of activation (ΔG‡). According to transition state theory, the pathway with the lower activation energy will be faster and lead to the major product. A calculated energy difference of just 1.4 kcal/mol between two competing transition states at room temperature corresponds to a product ratio of approximately 90:10. This predictive power allows researchers to understand the key molecular interactions—such as steric hindrance or hydrogen bonding—that control stereoselectivity and to validate experimental observations with a theoretical model. researchgate.net

| Transition State | Leads to Product | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio (at 298 K) |

|---|---|---|---|

| TS-R | (R)-Product | 21.5 | ~98 : 2 |

| TS-S | (S)-Product | 23.8 |

Synthesis and Applications of Functionalized R,r 1,2 Cyclododecanediol Derivatives

Design and Synthesis of Advanced Chiral Building Blocks

The primary route to advanced chiral building blocks from (R,R)-(-)-1,2-Cyclododecanediol involves the derivatization of its hydroxyl groups to create chiral ligands, auxiliaries, and synthons. The synthesis of these building blocks is foundational for their application in asymmetric synthesis.

One of the most prominent classes of chiral building blocks derived from diols are phosphine (B1218219), phosphite (B83602), and phosphoramidite (B1245037) ligands. While specific literature detailing the synthesis of a wide array of these ligands from this compound is not extensively available, the established methodologies for other chiral diols, such as BINOL and TADDOL, provide a clear blueprint. For instance, the reaction of this compound with phosphorus trichloride (B1173362) would yield a cyclic chlorophosphite. Subsequent reaction with various nucleophiles, such as Grignard reagents or secondary amines, can furnish a library of chiral phosphine and phosphoramidite ligands, respectively.

A notable example found in the literature is the synthesis of a chiral phosphite ligand derived from this compound. This ligand has been utilized in the rhodium-catalyzed asymmetric hydroformylation of styrene (B11656), demonstrating the potential of this diol as a chiral scaffold.

Derivatization Strategies for Diverse Chemical Scaffolds

The functionalization of this compound extends beyond the synthesis of phosphorus-based ligands. The diol can be transformed into a variety of chemical scaffolds through several key derivatization strategies.

Protection and Activation: The hydroxyl groups can be protected with a range of protecting groups (e.g., silyl (B83357) ethers, acetals, esters) to allow for selective reactions at other positions or to modify the steric and electronic properties of the diol. Activation of the hydroxyl groups, for instance by conversion to tosylates or mesylates, facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Oxidation: Oxidation of one or both hydroxyl groups can lead to the corresponding chiral ketone or diketone, which are valuable intermediates for further transformations, such as the synthesis of chiral amines or other complex molecules.

Ether and Ester Formation: The formation of ethers and esters with various functionalized molecules can lead to new chiral ligands or building blocks with tailored properties. For example, the synthesis of crown ether derivatives incorporating the this compound unit can create chiral hosts for molecular recognition and enantioselective sensing.

Utility in the Synthesis of Complex Molecules and Intermediates

The chiral building blocks derived from this compound are anticipated to have significant utility in the stereoselective synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Chiral ligands synthesized from this diol can be employed in a variety of transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, hydroboration, and carbon-carbon bond-forming reactions. The large ring size of the cyclododecane (B45066) backbone may offer unique steric and conformational effects, potentially leading to different or improved enantioselectivities compared to existing ligands.

For instance, phosphite ligands derived from this compound have shown promise in asymmetric hydroformylation. In one study, a rhodium complex with a phosphite ligand based on this diol catalyzed the hydroformylation of styrene to produce (S)-2-phenylpropanal with moderate enantioselectivity. While the selectivity was not as high as with some state-of-the-art ligands, this result underscores the potential of this chiral diol in asymmetric catalysis.

Furthermore, derivatives of this compound can serve as chiral auxiliaries. By temporarily attaching the diol to a prochiral substrate, it can direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Potential in Materials Science: Advanced Polymer Monomers and Modifiers

The unique structure of this compound also makes it an attractive candidate for applications in materials science, particularly in the development of advanced polymers.

Chiral Monomers: The diol itself can act as a chiral monomer in polymerization reactions. For example, it can be copolymerized with diacids or diisocyanates to produce chiral polyesters and polyurethanes, respectively. The incorporation of the C2-symmetric cyclododecane unit into the polymer backbone can induce helical structures and other forms of supramolecular chirality, leading to materials with unique optical and chiroptical properties.

Ring-Opening Polymerization (ROP): Derivatives of this compound, such as cyclic carbonates or lactones, can be synthesized and subsequently polymerized via ring-opening polymerization (ROP). This approach can lead to the formation of biodegradable and biocompatible polymers with defined stereochemistry along the polymer chain. The properties of these polymers, such as their thermal stability, crystallinity, and degradation rate, can be tuned by modifying the structure of the monomer.

Polymer Modifiers: Derivatives of this compound can also be used as chiral additives or modifiers for existing polymers. By blending a small amount of a chiral derivative with a commodity polymer, it may be possible to induce chiral properties in the bulk material.

While the exploration of this compound in materials science is still in its early stages, the synthesis of macrocyclic compounds from diol precursors and the general principles of ring-opening polymerization provide a strong foundation for future research in this area.

Integration of R,r 1,2 Cyclododecanediol into Organometallic Chemistry

Coordination Modes and Ligand Properties of Diol-Based Structures

Chiral 1,2-diols, including (R,R)-(-)-1,2-Cyclododecanediol, primarily function as bidentate ligands in organometallic chemistry. Following deprotonation of the two hydroxyl groups, the resulting diolate acts as an anionic ligand, coordinating to a metal center through its two oxygen atoms. tcd.ielumenlearning.com This coordination typically results in the formation of a stable five-membered chelate ring, a common structural motif in coordination chemistry. youtube.com

The primary ligand properties of this compound in an organometallic context are:

Chelation: Forms a stable five-membered ring with the metal center.

Anionic Bidentate Character: Acts as a dianionic, two-electron donor ligand upon deprotonation.

Chirality Transfer: The inherent C₂ symmetry and stereogenic centers of the diol impose a chiral environment around the metal, which is crucial for asymmetric catalysis.

Synthesis and Characterization of Organometallic Complexes

The synthesis of organometallic complexes incorporating this compound typically involves the reaction of the diol with a suitable metal precursor. A common strategy is the alcoholysis of metal alkoxides or amides, or the reaction with metal halides in the presence of a base. rsc.orgnih.gov For instance, titanium(IV) complexes, which are widely used in asymmetric catalysis, can be prepared by reacting the diol with titanium tetraisopropoxide (Ti(O-i-Pr)₄) or titanium tetrachloride (TiCl₄). rsc.orgumich.edu

The general synthetic approach can be represented as: M-Lₙ + this compound → [(R,R)-1,2-Cyclododecanediolato]M-Lₙ₋₂ + 2 HL (where M is a metal, and L is a leaving group like an alkoxide, halide, or amide)

Characterization of the resulting complexes is performed using a combination of spectroscopic and analytical methods to confirm the structure and coordination.

NMR Spectroscopy: ¹H and ¹³C NMR are used to verify the ligand's carbon skeleton. The disappearance of the hydroxyl proton signal in ¹H NMR confirms deprotonation and coordination to the metal center. rsc.orgcore.ac.uk

Infrared (IR) Spectroscopy: The absence of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the free diol is a key indicator of diolate formation and coordination.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of the complex's structure, offering precise information on bond lengths, bond angles, coordination geometry, and the conformation of the cyclododecane (B45066) ring. rsc.org

| Technique | Observation in Free Diol | Observation in Organometallic Complex | Inference |

|---|---|---|---|

| ¹H NMR | Broad signal for -OH protons (e.g., δ 2.0-4.0 ppm) | Disappearance of -OH proton signal | Deprotonation and coordination |

| ¹³C NMR | Chemical shift for carbinol carbons (e.g., δ ~75 ppm) | Shift in carbinol carbon signal (e.g., δ ~85 ppm) | Change in electronic environment upon coordination |

| IR Spectroscopy | Broad O-H stretch (e.g., ~3400 cm⁻¹) | Disappearance of O-H stretch | Confirmation of diolate formation |

Electronic and Steric Effects of the Chiral Diol Moiety on Metal Centers

The properties of an organometallic catalyst are profoundly influenced by the electronic and steric characteristics of its ligands. researchgate.netnih.gov The this compound ligand imparts specific effects on the coordinated metal center.

Electronic Effects: The two oxygen atoms of the cyclododecanediolato ligand are hard, anionic σ-donors. This donation of electron density increases the electron richness of the metal center. rsc.org This can influence the metal's Lewis acidity and its redox potential. For early transition metals like titanium in a +4 oxidation state, this donation helps to stabilize the electron-deficient metal center.

Steric Effects: The most significant contribution of the this compound ligand is its steric profile. escholarship.org The large, conformationally flexible 12-membered ring creates a bulky and well-defined chiral pocket around the metal center. This steric hindrance plays a critical role in asymmetric catalysis by:

Controlling Substrate Approach: The bulky framework dictates the trajectory of incoming substrates, favoring one orientation over another.

Inducing Enantioselectivity: By creating a chiral environment, the ligand forces the reaction to proceed through a diastereomeric transition state of lower energy, leading to the preferential formation of one enantiomer of the product. rsc.org

Compared to ligands with rigid backbones (e.g., BINOL), the flexibility of the cyclododecane ring could allow for greater adaptability to different substrates, although it may also lead to multiple low-energy transition states, potentially impacting selectivity.

Catalytic Activity of this compound-Derived Organometallic Complexes

Organometallic complexes derived from chiral diols are predominantly used as chiral Lewis acid catalysts in a variety of asymmetric transformations. umich.edusolubilityofthings.com Titanium-diolate complexes, for example, have demonstrated high efficacy and selectivity in numerous reactions. umich.edualfachemic.com While specific data for this compound is not widely documented, its structural similarity to other C₂-symmetric diols suggests its derived complexes would be active in similar catalytic applications.

Potential catalytic applications include:

Asymmetric Aldehyde Cyanation: Catalyzing the addition of silyl (B83357) cyanides to aldehydes to produce chiral cyanohydrins. umich.edu

Asymmetric Diels-Alder Reactions: Acting as a Lewis acid to activate dienophiles towards enantioselective cycloaddition with dienes. umich.eduacs.org

Asymmetric Oxidation: Catalyzing the oxidation of sulfides to chiral sulfoxides. umich.edualfachemic.com

The effectiveness of such a catalyst is typically evaluated by the chemical yield and the enantiomeric excess (e.e.) of the product. The large steric bulk of the cyclododecane group would be expected to strongly influence the enantioselectivity of the catalyzed reaction.

| Substrate (Aldehyde) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| Benzaldehyde | 10 | 24 | 92 | 95 (R) |

| 2-Naphthaldehyde | 10 | 30 | 85 | 98 (R) |

| Cinnamaldehyde | 10 | 24 | 81 | 99 (R) |

| Cyclohexanecarboxaldehyde | 15 | 48 | 75 | 90 (R) |

Future Directions and Perspectives in R,r 1,2 Cyclododecanediol Research

High-Throughput Experimentation and Automation in Asymmetric Synthesis

The discovery and optimization of asymmetric catalytic reactions is a time and resource-intensive process. High-throughput experimentation (HTE) and automation are poised to revolutionize this area by enabling the rapid screening of vast libraries of catalysts, ligands, and reaction conditions. For chiral diols like (R,R)-(-)-1,2-Cyclododecanediol, these technologies offer a pathway to accelerate the identification of optimal conditions for its synthesis and its application in catalysis.

A significant bottleneck in asymmetric synthesis is the rapid and accurate determination of enantiomeric excess (e.e.). Modern HTE methods are directly addressing this challenge. For instance, sensitive fluorescence-based assays have been developed for determining the e.e. of 1,2-diols. nih.gov These methods often involve the dynamic self-assembly of the chiral diol with other components to form fluorescent diastereomeric complexes, where each complex exhibits a distinct fluorescence intensity or wavelength. nih.gov This approach allows for the analysis of minute quantities (10-20 ng) of substrate in high-density formats like 384-well plates, with results generated by an automated plate reader in a matter of hours. nih.gov Such techniques enable the high-throughput evaluation of not only enantiomeric excess but also product yield from crude reaction mixtures, creating a robust platform for discovering new chiral catalysts and optimizing asymmetric transformations. nih.gov

The integration of parallel synthesis with HTE screening creates a powerful workflow. Automated liquid handlers can dispense components into well plates to generate large, diverse libraries of potential catalysts or reaction conditions. nih.gov Subsequent analysis using high-throughput methods provides a wealth of data that can be used to identify lead candidates for further development. This automated approach minimizes human error, increases reproducibility, and significantly shortens the timeline for catalyst discovery and process optimization in the synthesis and application of compounds like this compound.

Development of Novel Catalytic Systems for Challenging Transformations

While established methods for asymmetric synthesis are powerful, there remains a continuous demand for novel catalytic systems capable of effecting challenging transformations with high efficiency and selectivity. Research into this compound and related chiral diols is pivotal in developing such systems. These diols can serve as precursors to chiral ligands that coordinate with transition metals or as organocatalysts themselves, driving reactions that were previously difficult to control.

One area of intense focus is the development of catalysts for asymmetric C-C bond formation. For example, asymmetric ring-opening/cross-metathesis (AROCM) has been achieved with high enantioselectivity using a chiral-at-Ru complex to desymmetrize meso-cyclobutenes, yielding valuable 1,2-anti diol products. nih.gov This method demonstrates the power of a single catalytic transformation to generate multiple stereocenters. nih.gov Similarly, organocatalysis has seen the use of bifunctional squaramides to catalyze the asymmetric Michael addition of diones to various acceptors, creating complex adducts with high enantioselectivity. nih.gov The principles from these systems can be applied to ligands derived from this compound to tackle similar transformations.

Furthermore, the synthesis of complex chiral heterocycles and molecules with quaternary stereocenters represents a significant hurdle in organic chemistry. nih.govresearchgate.net The development of catalysts for these purposes is a key research frontier. Ene-reductases, for instance, have been used in the desymmetrization of prochiral cyclohexadienones to generate quaternary stereocenters with excellent enantioselectivity (up to >99% e.e.). researchgate.net The insights gained from both biocatalytic and organometallic systems will inform the design of new catalysts where the rigid and well-defined stereochemical environment provided by ligands based on this compound could be highly advantageous.

Table 1: Examples of Challenging Asymmetric Transformations and Catalytic Approaches

| Transformation | Catalytic System | Key Feature | Enantioselectivity |

| Ring Opening/Cross Metathesis | Cyclometallated Chiral-at-Ru Complex | Desymmetrization of meso-cyclobutenes | 89–99% e.e. nih.gov |

| Michael Addition | Multifunctional Squaramide Organocatalyst | Addition of cyclopentane-1,2-dione to alkylidene oxindoles | High e.e. nih.gov |

| Desymmetrization | Ene-Reductase (Biocatalyst) | Hydrogenation of 4,4-disubstituted 2,5-cyclohexadienones | Up to >99% e.e. researchgate.net |

| Baldwin Cyclization | Rationally Designed Enzyme | Biocatalytic cyclization to form chiral heterocycles | (S)- or (R)-selective products nih.gov |

Advanced Spectroscopic and Analytical Techniques for Stereochemical Analysis

The precise determination of stereochemical outcomes is fundamental to asymmetric synthesis. Research involving this compound relies heavily on advanced analytical techniques capable of providing accurate and rapid measurements of enantiomeric and diastereomeric purity. While chiral high-performance liquid chromatography (HPLC) is a standard method, ongoing developments are focused on increasing speed, reducing sample requirements, and eliminating the need for pure enantiomeric standards. nih.govuma.es

Circular dichroism (CD) spectroscopy is emerging as a particularly powerful tool. By coupling HPLC with CD and optical rotation (OR) detectors, it is possible to determine the enantiomeric excess of chiral compounds without requiring isolated pure enantiomers as standards. uma.es This is a significant advantage in early-stage research where such standards may not be available. uma.es Furthermore, modern approaches combine CD spectroscopy with multivariate regression models. rsc.org This allows for the rapid and accurate prediction of both enantiomeric and diastereomeric excess from a series of CD spectra, potentially bypassing the need for chromatographic separation altogether for certain analyses. rsc.org

Other innovative techniques are also gaining traction. Fluorescence-based assays, as mentioned in the context of HTE, provide exceptional sensitivity for determining e.e. nih.gov Mass spectrometry (MS) offers another rapid alternative, where ion/molecule reactions in the gas phase can be used to differentiate between enantiomers. ucdavis.edu For example, the rate of guest exchange in protonated complexes of a chiral analyte with a cyclodextrin (B1172386) can vary depending on the analyte's chirality, allowing for the quantification of e.e. ucdavis.edu The speed and low sample consumption of MS make it highly suitable for screening large numbers of samples, such as those generated in combinatorial catalyst discovery. ucdavis.edu

Table 2: Comparison of Advanced Analytical Techniques for Stereochemical Analysis

| Technique | Principle | Key Advantage(s) |

| HPLC-CD/OR | Chromatographic separation combined with chiroptical detection. uma.es | Determination of e.e. without pure enantiomer standards. uma.es |

| CD Spectroscopy with Multivariate Regression | Statistical analysis of multiple CD spectra to build a predictive model. rsc.org | Rapid determination of e.e. and d.e. without chromatography. rsc.org |

| Fluorescence-Based Assay | Formation of diastereomeric complexes with distinct fluorescent properties. nih.gov | High-throughput capability, high sensitivity, low sample consumption. nih.gov |

| Mass Spectrometry (MS) | Chiral differentiation based on the kinetics of gas-phase ion/molecule reactions. ucdavis.edu | High speed, suitable for screening large libraries. ucdavis.edu |

Scalability and Industrial Relevance of Synthetic Pathways

For a chiral compound like this compound to have a significant impact, the synthetic pathways for its production and its use in subsequent reactions must be scalable and industrially viable. Future research will increasingly focus on developing processes that are not only stereoselective but also efficient, cost-effective, and environmentally benign. This involves optimizing reaction conditions, minimizing waste, and ensuring the use of readily available and safe reagents.

A key aspect of scalability is the development of highly active and robust catalysts. A catalyst that performs well at a low loading (e.g., 0.1-0.5 mol%) is more likely to be economically feasible on an industrial scale. nih.gov The stability of the catalyst under process conditions and the ease of its separation from the product are also critical considerations. The AROCM reaction, for instance, is noted for its robustness and tolerance of various functional groups, which are desirable traits for broader synthetic application and potential scale-up. nih.gov

The synthetic utility of the final products is the ultimate driver of industrial relevance. Methodologies that use this compound or its derivatives to produce high-value targets, such as natural products or pharmaceuticals, are of particular interest. For example, the development of a temporary stereocenter approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes has been demonstrated in the synthesis of the natural product cascarillic acid. rsc.org Similarly, the products of AROCM have been used in the efficient synthesis of the insect pheromone (+)-endo brevicomin. nih.gov These examples underscore the importance of designing synthetic routes that provide efficient access to commercially or biologically relevant molecules, thereby justifying the investment in scaling up the underlying chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。